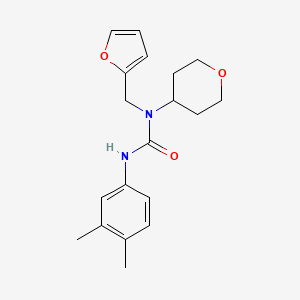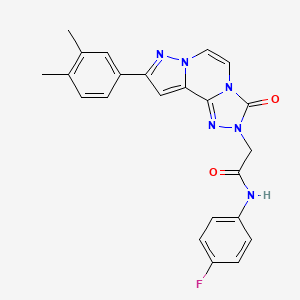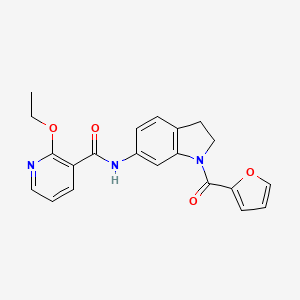
2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide, commonly known as FIN-56, is a small molecule inhibitor used in scientific research. This compound has been extensively studied for its potential therapeutic effects in cancer treatment. FIN-56 has been shown to inhibit the activity of a protein called nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into the synthesis of compounds structurally related to 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide has yielded significant insights into their chemical properties and potential applications. Studies have focused on developing efficient synthetic routes to access various nicotinamide derivatives due to their importance in medicinal chemistry and material science. For instance, the synthesis of furan-2-yl nicotinamide derivatives has been explored for their potential applications in drug discovery and development. These efforts are aimed at enhancing the chemical diversity and bioactivity of nicotinamide-based compounds through structural modifications (Ismail et al., 2003; Ismail & Boykin, 2004).
Biological Activities
Nicotinamide derivatives, including those with structural similarities to 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide, have been extensively studied for their biological activities. These compounds have been evaluated for antiprotozoal, antimicrobial, and anticancer properties. For example, certain nicotinamide analogs exhibit potent antiprotozoal activity against pathogens like Trypanosoma and Plasmodium species, highlighting their potential as therapeutic agents for infectious diseases (Ismail et al., 2003). Additionally, novel nicotinamide derivatives have been synthesized and assessed for herbicidal activity, demonstrating the versatility of these compounds in addressing various biological targets (Yu et al., 2021).
Potential Applications in Drug Discovery and Development
The unique properties of nicotinamide derivatives, akin to 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide, have positioned them as valuable scaffolds in drug discovery and development. Their ability to modulate various biological pathways has led to the exploration of their therapeutic potential across a range of diseases, including cancer, metabolic disorders, and infectious diseases. The structural and functional diversity of these compounds enables the targeting of specific cellular processes, offering opportunities for the development of novel therapeutics with enhanced efficacy and specificity (Ismail & Boykin, 2004; Yu et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-ethoxy-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-2-27-20-16(5-3-10-22-20)19(25)23-15-8-7-14-9-11-24(17(14)13-15)21(26)18-6-4-12-28-18/h3-8,10,12-13H,2,9,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBSQSWDWHJGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

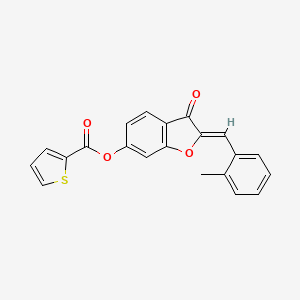
![Ethyl 5-[(2-benzylsulfanylacetyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2917023.png)
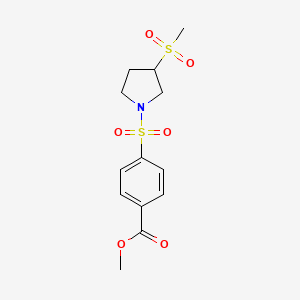
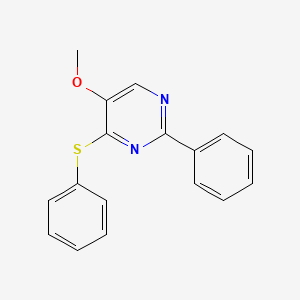


![5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2917033.png)
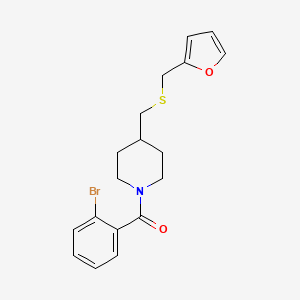
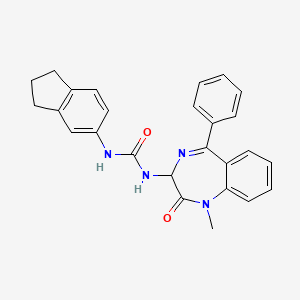
![1-(2-methoxyethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2917036.png)


